molecular formula C12H16O3 B1599622 5-(3-methoxyphenyl)pentanoic Acid CAS No. 6500-64-7

5-(3-methoxyphenyl)pentanoic Acid

Cat. No.: B1599622
CAS No.: 6500-64-7
M. Wt: 208.25 g/mol
InChI Key: VGEQZPKAGFDVHW-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)pentanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(3-Methoxyphenyl)pentanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alkaline and alkaline earth metal ions, as well as heavy divalent metal ions These interactions suggest that this compound may function as a chelating agent, facilitating the transport of metal ions across biological membranes

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the transport activity of metal ions within cells, which can impact cellular homeostasis and metabolic processes . Furthermore, this compound may alter gene expression patterns, leading to changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as metal ions, forming complexes that facilitate their transport and distribution within cells Additionally, this compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of metal ion transport and homeostasis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance metal ion transport and cellular metabolism without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as disruption of cellular homeostasis and oxidative stress. Threshold effects have been observed, indicating that there is a dosage range within which this compound is beneficial, while higher doses can be harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways may include oxidation, reduction, and conjugation reactions, leading to the formation of more water-soluble compounds that can be excreted from the body. The specific enzymes and cofactors involved in these pathways are still being studied, but they play a crucial role in the compound’s metabolism and clearance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s transport activity is particularly relevant in the context of metal ion homeostasis, where it may help regulate the distribution of essential and toxic metal ions.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may localize to the mitochondria or endoplasmic reticulum, where it can influence metabolic processes and cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)pentanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methoxybenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydroxide and organic solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include catalytic hydrogenation, esterification, and subsequent hydrolysis steps. The choice of catalysts and reaction conditions is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

5-(3-Methoxyphenyl)pentanoic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

5-(3-methoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEQZPKAGFDVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442084
Record name 5-(3-methoxyphenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6500-64-7
Record name 3-Methoxybenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6500-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-methoxyphenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

KOH (7.0 g, 0.105 mol) was added slowly to a hot solution of the diester from Step C (14 g, 0.046 mol) in ethylene glycol (50 mL) with stirring under Ar. The reaction mixture was heated at reflux for 3 hr, cooled, acidified to pH=2 with HCl, diluted with H2O (150 mL), and extracted with benzene (3×50 mL). The organic layers were combined, washed with dilute NaHCO3 solution (2×100 mL), H2O (2×50 mL), dried, filtered, and concentrated to dryness to give the title compound after chromatography on SiO2 eluting with CHCl3:MeOH, 40:1.
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
diester
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ethyl 5-(3-methoxyphenyl)pentanoate (1 equivalent) and sodium hydroxide (3 equivalents) in THF/H2O was heated at reflux overnight. THF was evaporated, the aqueous phase acidified with 6N HCl to pH<5, and then extracted with a mixture of chloroform:isopropyl alcohol (3:1, 5 times). The organic phase was dried over anhydrous sodium sulfate. A light yellow oil was obtained in more than 85% yield after removal of the solvent: 1H NMR δ 7.20 (m, 1H), 6.79-6.73 (m, 3H), 3.80 (s, 3H), 2.62 (m, 2H), 2.38 (m, 2H), 1.68 (m, 4H).
Name
ethyl 5-(3-methoxyphenyl)pentanoate
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of ethyl 5-(3-methoxyphenyl)pentanoate (6.01 g, 25.4 mmol) in a mixed solvent of ethanol (50 mL) and tetrahydrofuran (50 mL) was added 2 M aqueous sodium hydroxide solution (25 mL), and the mixture was stirred at room temperature for 3 hr. Water was added to the reaction mixture, and the mixture was acidified with 1 M hydrochloric acid and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound (5.28 g, yield 99%) as a red-brown oil.
Name
ethyl 5-(3-methoxyphenyl)pentanoate
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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